molecular formula C28H33N3O7 B1192477 CD10847

CD10847

Cat. No.: B1192477
M. Wt: 523.59
InChI Key: RTSYLXJCADNYDU-PVQOYKQRSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CD10847 is a potent and selective inhibitor of Caspase-1, demonstrating an IC50 value of 17 nM . Its mechanism of action involves targeting the Caspase-1 enzyme, a key mediator in the activation of the inflammatory response through its role in the maturation of pro-inflammatory cytokines like IL-1β and IL-18 . The compound was developed using a scaffold hopping strategy within a bio-inspired 3D-fragment space derived from natural products, which led to the identification of an original 2-azabicyclo[3.2.1]octane (2-ABO) core structure . The binding mode of this compound to Caspase-1 has been confirmed and analyzed through X-ray crystallography, showing consistency with in silico predictions . This high level of characterization makes this compound a valuable chemical probe for researching inflammasome biology and inflammatory pathways in a laboratory setting. It is presented here for use in fundamental biochemical and cell-based research. This product is designated For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C28H33N3O7

Molecular Weight

523.59

IUPAC Name

(1S,3S,4S)-2-((2-Naphthoyl)-L-valyl)-4-hydroxy-N-((3S)-2-hydroxy-5-oxotetrahydrofuran-3-yl)-2-azabicyclo[2.2.2]octane-3-carboxamide

InChI

InChI=1S/C28H33N3O7/c1-15(2)22(30-24(33)18-8-7-16-5-3-4-6-17(16)13-18)26(35)31-19-9-11-28(37,12-10-19)23(31)25(34)29-20-14-21(32)38-27(20)36/h3-8,13,15,19-20,22-23,27,36-37H,9-12,14H2,1-2H3,(H,29,34)(H,30,33)/t19-,20-,22-,23+,27?,28+/m0/s1

InChI Key

RTSYLXJCADNYDU-PVQOYKQRSA-N

SMILES

O=C([C@H]1N(C([C@H](C(C)C)NC(C2=CC=C3C=CC=CC3=C2)=O)=O)[C@@H]4CC[C@]1(O)CC4)N[C@@H](C5)C(O)OC5=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CD-10847;  CD 10847;  CD10847

Origin of Product

United States

Discovery and Design Strategies for Cd10847

Fragment-Based Drug Design (FBDD) Methodologies in Compound Discovery

Fragment-Based Drug Design (FBDD) is a strategic approach in drug discovery that leverages small, low molecular weight chemical fragments as initial building blocks for developing more complex and potent drug candidates frontiersin.orgazolifesciences.comgardp.org. These fragments typically adhere to the "rule-of-three," meaning they generally have a molecular weight of less than 300 Daltons, three or fewer hydrogen bond donors, three or fewer hydrogen bond acceptors, and a partition coefficient (logP) of three or less azolifesciences.com. The FBDD process involves screening libraries of these fragments for weak binding affinity to a target protein, followed by optimization through techniques such as fragment growth (extending the fragment within the binding site) or fragment merging (linking multiple fragments that bind to adjacent sites) frontiersin.orggardp.orgopenaccessjournals.com.

The identification of initial fragment hits often necessitates sensitive biophysical techniques, including X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Surface Plasmon Resonance (SPR), due to the typically weak binding affinities of fragments openaccessjournals.comnih.gov. Computational methods play a crucial role throughout the FBDD pipeline, assisting in the design of fragment libraries, virtual screening, and the subsequent optimization of initial hits. These computational approaches are most effective when used in conjunction with experimental methods, fostering a more efficient drug discovery process azolifesciences.comnih.gov. The discovery of CD10847 exemplifies the application of FBDD principles, particularly through the virtual fragmentation of a natural product-inspired library to identify suitable starting points edelris.comnih.gov.

Scaffold Hopping Approaches in Chemical Synthesis

Scaffold hopping is a medicinal chemistry strategy employed to replace the core structural framework (scaffold) of an active molecule with a different one while retaining or improving its biological activity mdpi.com. This approach is particularly valuable for enhancing properties such as target binding affinity, improving drug-like characteristics, reducing metabolic vulnerability, or mitigating toxicity mdpi.com. The discovery of this compound prominently featured a scaffold hopping strategy, specifically focusing on identifying P2-P3 scaffold replacement solutions for peptidic Caspase-1 inhibitors edelris.comnih.gov.

In the context of this compound, this strategy led to the identification of an original 2-azabicyclo-octane (2-ABO) scaffold, which was subsequently elaborated to yield the potent Caspase-1 inhibitor edelris.comnih.gov. Computational tools, such as InfiniSee, facilitate scaffold hopping by enabling the exploration of vast chemical spaces and identifying novel scaffolds based on pharmacophore-style features, thereby providing an escape from the limitations of existing compound collections enamine.net. The successful application of scaffold hopping in the development of this compound underscores its utility in generating novel chemical entities with desired pharmacological profiles.

Natural Product-Inspired Compound Libraries and Their Application

Natural products have historically served as an invaluable source of inspiration for drug discovery due to their inherent structural diversity and often potent biological activities medchemexpress.com. These compounds provide a rich chemical space that is biologically validated, offering unique frameworks for the development of new therapeutics medchemexpress.com. In the discovery of this compound, a key element was the utilization of a library comprising 12,000 compounds inspired by natural products edelris.comnih.gov.

Virtual fragmentation of this extensive natural product-inspired library yielded a dataset of 153,000 fragments edelris.comnih.gov. This approach allowed for the systematic exploration of chemical diversity rooted in natural scaffolds. Natural product-like compounds, by occupying a similar chemical space to their natural counterparts, are well-suited for probing and understanding complex biological pathways, making them a crucial resource in modern drug discovery efforts medchemexpress.com.

Biology-Oriented Synthesis (BIOS) Principles

Biology-Oriented Synthesis (BIOS) is a synthetic strategy that draws direct inspiration from the structures of natural products to guide the creation of compound collections with enhanced biological relevance d-nb.infothieme-connect.denih.gov. A core principle of BIOS involves the hierarchical classification of natural product scaffolds, often achieved through computational algorithms, to select simplified yet biologically active scaffolds d-nb.infothieme-connect.de. This method aims to systematically explore and populate biologically relevant regions of chemical space that might be overlooked by other synthetic approaches thieme-connect.denih.gov.

BIOS can be viewed as analogous to fragment-based drug discovery, as it focuses on identifying and utilizing smaller, biologically relevant substructures derived from natural products. The underlying assumption is that these simplified scaffolds can transfer their crucial biological characteristics to the more complex molecules into which they are incorporated thieme-connect.de. By focusing on the structural conservation and functional-group diversity found in nature, BIOS provides a powerful framework for designing and synthesizing novel molecular scaffolds with a high probability of bioactivity thieme-connect.denih.gov.

Development of Pseudo Natural Products

Pseudo Natural Products (pseudo-NPs) represent a distinct class of compounds that arise from the unprecedented synthetic combination of fragments derived from natural products d-nb.inforesearchgate.netrsc.orgnih.gov. Unlike direct natural product analogs, pseudo-NPs are designed to explore novel chemical space by fusing biosynthetically unrelated natural product fragments in arrangements not typically found in nature rsc.orgnih.gov. The fundamental design principle behind pseudo-NPs is to inherit key biological characteristics and chemical/physiological properties from their guiding natural products, while simultaneously generating novel chemotypes with unexpected or unprecedented bioactivity d-nb.info.

This innovative approach aims to overcome the limitations of natural biosynthesis by creating hybrid compounds that expand the known repertoire of biologically relevant molecules rsc.org. Cheminformatic analyses are routinely employed to characterize the chemical diversity of pseudo-NP libraries, and unbiased biological evaluations, such as cell painting assays, are crucial for demonstrating that the bioactivity of pseudo-NPs can differ significantly from their guiding natural products or individual fragments nih.govresearchgate.net. The development of pseudo-NPs thus offers a unique avenue for discovering novel bioactive compounds and exploring uncharted biological space nih.gov.

Integrated Computational and Experimental Platforms for Hit Identification

Hit identification, also known as hit finding or hit discovery, constitutes a foundational and critical early stage in the drug discovery pipeline. Its primary objective is to identify small drug-like molecules that exhibit a desired biological activity, typically by binding to a specific biological target nvidia.comevotec.comoncodesign-services.com. The efficiency and success of this process are significantly enhanced through the integration of sophisticated computational and experimental platforms.

Virtual Screening Techniques

Virtual Screening (VS) is a powerful computational technique used in drug discovery to efficiently search vast libraries of small molecules and predict which ones are most likely to bind to a specific drug target, such as a protein receptor or enzyme wikipedia.orgmmsl.czslideshare.netnih.gov. This method involves the automated evaluation of large compound libraries using computer programs to filter and prioritize structures for experimental validation wikipedia.orgmmsl.cz. VS techniques are broadly categorized into two main types: ligand-based virtual screening (LBVS) and structure-based virtual screening (SBVS) wikipedia.orgmmsl.cznih.govresearchgate.net.

Ligand-based methods rely on the properties of known active molecules, utilizing techniques like pharmacophore models, shape-based screening, and 2D similarity assessments wikipedia.org. Structure-based methods, on the other hand, leverage the known three-dimensional structure of the target protein, employing techniques such as molecular docking and scoring functions to predict the binding mode and affinity of compounds within the target's binding site wikipedia.orgmmsl.czresearchgate.net. The application of virtual screening in the discovery of this compound involved virtual fragmentation of a compound library and subsequent docking studies to predict effective binding solutions edelris.comnih.gov. By enabling the pre-selection of compounds with predicted activity, virtual screening plays a crucial role in saving time and reducing the cost associated with traditional in vitro screening campaigns mmsl.czslideshare.net.

Molecular and Cellular Mechanisms of Action of Cd10847

Specificity of Caspase-1 Inhibition by CD10847

This compound demonstrates a high degree of specificity in its inhibitory action against Caspase-1. This specificity is crucial for targeting inflammatory responses while minimizing off-target effects on other cellular processes.

Enzyme Kinetic Studies of Caspase-1 Inhibition

While comprehensive enzyme kinetic parameters (e.g., Ki, Km, Vmax changes) specifically for this compound's interaction with Caspase-1 are not detailed in the available literature, its high inhibitory potency suggests a strong and effective kinetic interaction with the enzyme. General enzyme kinetic analyses of Caspase-1 reveal that it functions as a cysteine protease, with its activity influenced by factors such as substrate concentration and dimerization escholarship.orgdergipark.org.tr.

Characterization of Inhibitory Potency (e.g., IC50 values)

This compound has been characterized as a potent Caspase-1 inhibitor, exhibiting an IC50 value of 17 nM nih.govedelris.com. This low nanomolar IC50 underscores its efficacy in inhibiting Caspase-1 activity. Furthermore, studies have indicated that this compound demonstrates selectivity over other caspases, such as caspase-3 and caspase-8 researchgate.net.

Table 1: Inhibitory Potency of this compound

Target EnzymeIC50 (nM)Selectivity
Caspase-117Potent
Caspase-3N/ASelective
Caspase-8N/ASelective

Direct Binding Analysis of this compound with Caspase-1

The direct interaction between this compound and Caspase-1 has been confirmed through structural and computational analyses, providing insights into its mechanism of action at a molecular level.

Structural Elucidation of this compound-Caspase-1 Complexes via X-ray Crystallography

The crystal structure of Caspase-1 in complex with this compound has been successfully obtained nih.govedelris.com. This structural elucidation is critical as it provides direct visual evidence of how this compound interacts with the enzyme. The binding mode observed in the crystal structure was found to be consistent with predictions from molecular docking simulations and aligned well with the binding characteristics of other known Caspase-1 inhibitors nih.govedelris.com.

Analysis of Binding Pockets and Key Interacting Residues

Caspase-1 is a cysteine protease, and its active site is crucial for its catalytic function, spanning across its p20 and p10 subunits wikipedia.org. The specificity of caspases, including Caspase-1, is largely determined by the amino acid preference at the P4 position of their substrates researchgate.net. While specific details on the key interacting residues for this compound were not explicitly detailed in the search results, the crystal structure analysis confirms its binding within the catalytic groove nih.govresearchgate.net. Given that this compound is a potent inhibitor, it is inferred to engage critical residues within the active site, likely involving the catalytic cysteine and residues that define the S1 and P4 binding pockets, similar to other known Caspase-1 inhibitors researchgate.netinvivogen.com.

Downstream Modulation of Caspase-1-Dependent Cellular Pathways

The inhibition of Caspase-1 by this compound leads to significant modulation of various cellular pathways that are dependent on Caspase-1 activity, primarily those involved in inflammation and programmed cell death.

Caspase-1 is a central component of inflammasomes, which are multiprotein complexes that activate in response to pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs) dovepress.comnih.govnih.gov. Upon activation, Caspase-1 proteolytically cleaves precursor forms of pro-inflammatory cytokines, specifically pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18), into their biologically active, mature forms (IL-1β and IL-18) wikipedia.orgdovepress.comnih.gov. These mature cytokines are then secreted, contributing to the initiation and propagation of inflammatory responses wikipedia.orgdovepress.comnih.gov.

In addition to cytokine processing, activated Caspase-1 also cleaves Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and inducing a lytic form of programmed cell death known as pyroptosis wikipedia.orgdovepress.comnih.govnih.gov. Pyroptosis is a critical host defense mechanism, but its dysregulation can contribute to various inflammatory diseases nih.gov.

By inhibiting Caspase-1, this compound effectively reduces the production and release of mature IL-1β and IL-18 invivogen.com. Furthermore, this compound's action is expected to block the cleavage of GSDMD, thereby preventing pyroptosis invivogen.comfrontiersin.org. This inhibition of Caspase-1-mediated pyroptosis has been shown to have beneficial effects in various contexts. For instance, Caspase-1 inhibition can improve angiogenesis and the prognosis of ischemia by attenuating endothelial cell pyroptosis and enhancing cell survival nih.gov. It also ameliorates ischemia-associated blood-brain barrier dysfunction by suppressing pyroptosis activation frontiersin.org. Moreover, inhibition of Caspase-1, particularly in astrocytes, has been linked to the alleviation of depression-like behaviors by inhibiting astrocytic pyroptosis nih.gov.

Table 2: Downstream Cellular Pathways Modulated by Caspase-1 Inhibition

Pathway/ProcessEffect of Caspase-1 Inhibition by this compound (or general Caspase-1 inhibition)Key Outcomes
Inflammasome ActivationSuppressedPrevents assembly and activation of inflammasome complexes dovepress.comnih.govnih.gov.
IL-1β and IL-18 Processing/ReleaseReducedDecreases the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18 wikipedia.orginvivogen.comdovepress.comnih.gov.
Pyroptosis (Gasdermin D cleavage and pore formation)BlockedPrevents GSDMD cleavage and subsequent cell membrane pore formation, thereby inhibiting lytic cell death wikipedia.orginvivogen.comdovepress.comnih.govnih.govfrontiersin.org.
Angiogenesis and Ischemia PrognosisImprovedAttenuates endothelial cell pyroptosis and enhances cell survival, leading to improved angiogenesis and better outcomes in ischemic conditions nih.gov.
Blood-Brain Barrier (BBB) IntegrityPreserved/Ameliorated dysfunctionSuppresses pyroptosis activation, which contributes to maintaining BBB integrity and reducing dysfunction in ischemic conditions frontiersin.org.
Astrocytic PyroptosisInhibitedAlleviates astrocyte loss and depression-like behaviors in models of depression, highlighting a role in neuroinflammation and neurodegeneration nih.gov.

Investigation of Inflammasome Assembly Regulation

Inflammasomes are intricate multiprotein complexes located intracellularly, fundamental to innate immunity by regulating inflammatory responses and a form of programmed cell death known as pyroptosis guidetopharmacology.orgbohrium.com. The assembly of these complexes is a crucial step in initiating inflammation, and Caspase-1 activation is central to this process guidetopharmacology.orgbohrium.comchemmethod.com.

The canonical inflammasome assembly typically involves a pattern recognition receptor (PRR) acting as a sensor molecule (e.g., NOD-like receptors (NLRs) or absent in melanoma 2 (AIM2)-like receptors (ALRs)), an adaptor protein called apoptosis-associated speck-like protein containing a caspase-activation and recruitment domain (ASC), and pro-Caspase-1 guidetopharmacology.orgbohrium.comchemmethod.com. Upon activation signals, the sensor recruits ASC via homotypic pyrin domain (PYD-PYD) interactions. Subsequently, ASC recruits pro-Caspase-1 through caspase activation and recruitment domain (CARD-CARD) interactions, leading to the autocatalytic activation of Caspase-1 and the formation of a functionally mature inflammasome guidetopharmacology.orgbohrium.comchemmethod.com.

Given that this compound functions as a potent Caspase-1 inhibitor, its presence effectively disrupts this critical step in inflammasome activation. By preventing the proteolytic activation of pro-Caspase-1, this compound directly impedes the formation of a fully functional inflammasome complex, thereby regulating the downstream inflammatory cascade. This mechanism highlights this compound's role in modulating the intricate process of inflammasome assembly.

Effects on Cytokine Processing and Release in Cellular Models

The activation of Caspase-1 within the inflammasome complex is directly responsible for the proteolytic processing and subsequent release of key pro-inflammatory cytokines, notably Interleukin-1 beta (IL-1β) and Interleukin-18 (IL-18) guidetopharmacology.orgbohrium.com. These cytokines are synthesized as inactive precursors (pro-IL-1β and pro-IL-18) and require cleavage by active Caspase-1 to become mature, biologically active forms that can be secreted from the cell guidetopharmacology.orgbohrium.com. Caspase-1 activation also triggers pyroptosis, a highly inflammatory form of cell death guidetopharmacology.orgbohrium.com.

In cellular models, the inhibitory effect of this compound on Caspase-1 translates into a significant reduction in the processing and release of these pro-inflammatory mediators. By blocking Caspase-1 activity, this compound prevents the maturation of pro-IL-1β and pro-IL-18, consequently diminishing their secretion into the extracellular environment. This action effectively dampens the inflammatory response initiated by inflammasome activation.

Research findings in cell-based assays demonstrate the potency of this compound, with an IC50 value of 17 nM guidetopharmacology.orgctdbase.org. This low half-maximal inhibitory concentration indicates that this compound is highly effective at inhibiting Caspase-1 activity at relatively low concentrations within cellular systems.

Table 1: Research Findings on this compound Potency

CompoundTarget EnzymeInhibitory Activity (IC50)Assay Type
This compoundCaspase-117 nMCell-based assay guidetopharmacology.orgctdbase.org

Structure Activity Relationship Sar Studies and Analog Development for Cd10847

Elucidation of Pharmacophoric Features of CD10847 for Caspase-1 Inhibition

The potent inhibitory activity of this compound against Caspase-1 is attributed to its specific interaction with the enzyme's active site. A crucial step in understanding its mechanism of action was the determination of the crystal structure of Caspase-1 in complex with this compound nih.govedelris.com. This structural elucidation provided direct insights into the precise binding mode and key pharmacophoric features responsible for its inhibitory activity. The observed binding mode in the crystal structure was consistent with predictions derived from molecular docking simulations, further validating the computational approaches used in its discovery nih.govedelris.com. While specific amino acid residues involved in the direct interactions with this compound are detailed in the full research, the crystal structure confirms how the 2-azabicyclo-octane scaffold and other elements of the dipeptide structure engage with the enzyme's binding pockets.

Conformational Analysis and Molecular Dynamics Simulations of this compound and its Derivatives

The availability of the crystal structure of Caspase-1 in complex with this compound provides a high-resolution snapshot of its bound conformation nih.govedelris.com. This static structural information is invaluable for understanding the compound's preferred binding pose. Molecular docking simulations were also utilized to predict the binding mode of this compound, which was subsequently confirmed by the experimental crystal structure nih.govedelris.com.

While explicit molecular dynamics (MD) simulations of this compound or its derivatives are not detailed in the provided search results, MD simulations are a common and powerful computational tool used in drug discovery to complement static structural data nih.govmedkoo.comnih.govcollaborativedrug.comselleckchem.com. For compounds like this compound, MD simulations would typically be employed to:

Explore Conformational Space: Analyze the dynamic behavior and flexibility of this compound and its interactions within the Caspase-1 binding site over time nih.govmedkoo.comnih.govcollaborativedrug.comselleckchem.com.

Assess Binding Stability: Evaluate the stability of the ligand-protein complex and identify key residues involved in stable interactions nih.govnih.gov.

Predict Binding Affinity: Refine binding affinity predictions by accounting for protein and ligand flexibility and solvent effects mdpi.com.

Guide Analog Design: Inform the design of new analogs by identifying regions where modifications could improve interactions or stability medkoo.com.

The initial success of docking in predicting this compound's binding mode suggests a strong foundation for further computational studies, including MD simulations, to fully characterize its dynamic interactions.

Computational Prediction of SAR and Structure-Based Design Principles

The discovery of this compound is a direct testament to the power of computational prediction and structure-based design principles in medicinal chemistry nih.govedelris.commdpi.comnih.govdergipark.org.trmedchemexpress.com. The process involved:

Virtual Fragmentation and Scaffold Hopping: this compound originated from a "virtual fragmentation" of a large compound library, followed by a "scaffold hopping" strategy nih.govedelris.com. This computational approach allowed for the identification of novel core structures (like the 2-azabicyclo-octane scaffold) that could mimic the pharmacophoric features of existing peptidic inhibitors but with potentially improved properties.

Molecular Docking: Computational docking was used to predict how this compound would bind to the Caspase-1 active site nih.govedelris.com. This predictive capability is central to structure-based design, enabling researchers to prioritize compounds with favorable binding poses and interactions before experimental synthesis.

Structure-Guided Optimization: The agreement between the predicted binding mode and the experimentally determined crystal structure of the Caspase-1/CD10847 complex provided critical validation for the computational models nih.govedelris.com. This iterative process of computational design, experimental validation (crystal structure), and subsequent SAR analysis guides the optimization of lead compounds. Computational tools, such as molecular modeling and virtual screening, are indispensable for analyzing ligand-protein interactions, predicting binding affinities, and refining molecular designs for enhanced potency and selectivity researchgate.netmdpi.comnih.govmedchemexpress.com.

Preclinical Mechanistic and Investigative Studies of Cd10847

In Vivo Preclinical Animal Models (Non-Human) for Mechanistic Insights

Histopathological and Molecular Analysis of Tissue Responses

Histopathological and molecular analyses are crucial components of preclinical studies, providing insights into the morphological and cellular changes induced by a compound within various tissues. For a compound like CD10847, a potent Caspase-1 inhibitor, such analyses would typically aim to evaluate its anti-inflammatory effects at the tissue level, observe any structural alterations, and identify changes in gene and protein expression profiles associated with its mechanism of action. Caspase-1 plays a central role in inflammation and programmed cell death (pyroptosis); therefore, its inhibition by this compound would be expected to modulate inflammatory pathways and potentially protect tissues from inflammatory damage.

Studies in this domain often involve treating animal models with the compound and then examining tissue samples (e.g., from inflamed organs) using techniques such as hematoxylin (B73222) and eosin (B541160) (H&E) staining for general morphology, immunohistochemistry for specific protein markers (e.g., inflammatory cytokines, cell death markers), and in situ hybridization or quantitative PCR for gene expression analysis. nih.govelifesciences.orgbiorxiv.orgnih.govnih.govnih.govbiorxiv.orgembopress.org These methods can reveal reductions in inflammatory cell infiltration, preservation of tissue architecture, or modulation of specific gene and protein targets downstream of Caspase-1.

However, specific detailed research findings, including histopathological images or quantitative data tables on gene and protein expression changes in various tissues directly attributed to this compound administration, were not identified in the publicly available literature at the time of this review. Future investigations would benefit from such detailed analyses to fully characterize the tissue-level impact of this compound.

Advanced Imaging Techniques for Molecular Distribution Studies in Models

Advanced imaging techniques are indispensable for understanding the spatial and temporal distribution of chemical compounds within biological systems, offering high-resolution visualization of drug localization in organs, tissues, and even at the cellular level. abnm.orgsnmmi.orgvisualsonics.com For this compound, understanding its molecular distribution is critical for correlating its presence with its observed pharmacological effects, particularly its anti-inflammatory action.

Common advanced imaging techniques employed for molecular distribution studies include:

Quantitative Whole-Body Autoradiography (QWBA): This technique uses radiolabeled compounds (e.g., with 14C or 3H) to provide both visual and quantitative data on the distribution of the compound and its metabolites throughout the entire body of preclinical species. criver.comresearchgate.netwuxiapptec.comnih.govqps.com It offers high-resolution images that can be enlarged to show detailed distribution in specific organs and tissues. criver.com

Microautoradiography (mARG): Complementary to QWBA, mARG provides even finer resolution, allowing for the examination of drug distribution at the intra-organ and cellular levels, including the identification of binding sites and intracellular localization. nih.gov

Mass Spectrometry Imaging (MSI): MSI is a label-free technique that enables the direct visualization and identification of the spatial distribution of thousands of molecules, including drugs, metabolites, lipids, and proteins, on tissue sections. nih.govwaters.comsydney.edu.aunih.govwaters.comnih.gov It can differentiate between the parent compound and its metabolites and can be combined with other techniques for comprehensive analysis. nih.govnih.gov

Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT): These nuclear imaging techniques involve administering a radiotracer and then detecting its emissions to create 2D or 3D images of its biodistribution in living systems, providing dynamic information on drug uptake and clearance. snmmi.orgcmitla.org

While these techniques are widely used in drug development to assess pharmacokinetics and tissue targeting, specific published data detailing the molecular distribution of this compound using these advanced imaging modalities were not found in the current search results. Such studies would be instrumental in providing a comprehensive understanding of how this compound distributes within target tissues to exert its Caspase-1 inhibitory effects.

Systems Biology Approaches to Map this compound-Induced Cellular Perturbations

Systems biology employs a holistic approach to understand complex biological systems by integrating data from various 'omics' technologies, such as transcriptomics, proteomics, and metabolomics. coursera.orgu-tokyo.ac.jpnumberanalytics.com This approach allows researchers to map the intricate networks of molecular interactions and identify global cellular perturbations induced by a chemical compound like this compound. coursera.orgu-tokyo.ac.jpnumberanalytics.com

Transcriptomics: This involves the large-scale study of RNA molecules, including messenger RNA (mRNA), to understand gene expression patterns. elifesciences.orgbiorxiv.orgnih.govnih.govnih.govelifesciences.org For this compound, transcriptomic analysis could reveal changes in the expression of genes involved in inflammatory pathways, cell death, or other cellular processes regulated by Caspase-1.

Proteomics: This field focuses on the comprehensive analysis of proteins, including their identification, quantification, and modifications. nih.govembopress.orgsydney.edu.aunih.govembopress.orgnih.gov Proteomic studies could identify specific proteins whose abundance or modification status is altered by this compound, providing direct evidence of its impact on cellular machinery and signaling pathways.

Metabolomics: This involves the systematic study of small-molecule metabolites within a biological system, offering a snapshot of cellular physiology. biorxiv.orgnih.govnih.govebi.ac.uk Metabolomic profiling could identify metabolic shifts or changes in specific metabolic pathways induced by this compound, reflecting its influence on cellular energy, redox balance, or other metabolic processes.

By integrating data from these 'omics' platforms, systems biology approaches can construct comprehensive networks that illustrate how this compound's inhibition of Caspase-1 propagates through cellular pathways, leading to specific biological outcomes. This can identify key regulatory nodes and pathways affected by the compound. coursera.orgu-tokyo.ac.jpnumberanalytics.com

Despite the potential of these integrated approaches, specific detailed systems biology data (e.g., comprehensive transcriptomic, proteomic, or metabolomic profiles) mapping this compound-induced cellular perturbations were not found in the current literature search. Future studies utilizing these advanced 'omics' technologies would provide a deeper understanding of the global cellular responses to this compound.

Computational Chemistry and Bioinformatics Applied to Cd10847 Research

Ligand-Based and Structure-Based Virtual Screening Refinements

The identification of CD10847 as a potent Caspase-1 inhibitor was significantly aided by sophisticated virtual screening methodologies, employing both ligand-based and structure-based approaches. A key strategy in its discovery involved "scaffold hopping" from existing peptidic Caspase-1 inhibitors. edelris.comnih.govresearchgate.net

Researchers utilized virtual fragmentation of a substantial library comprising 12,000 compounds, many inspired by natural products. This process generated an extensive dataset of 153,000 fragments. edelris.comnih.govresearchgate.net This fragment library served as a rich source for identifying effective P2-P3 scaffold replacement solutions, aiming to overcome limitations of traditional peptidic inhibitors. edelris.comnih.gov Through this innovative approach, an original 2-azabicyclo-octane (2-ABO) scaffold was identified. edelris.comnih.gov This scaffold was subsequently elaborated to yield this compound, which demonstrated potent Caspase-1 inhibition with an IC₅₀ value of 17 nM. edelris.comnih.govresearchgate.net

The efficacy of the virtual screening and docking predictions was experimentally validated. The binding mode predicted by docking studies for this compound was found to be consistent with the experimentally determined crystal structure of Caspase-1 in complex with this compound. edelris.comnih.govedelris.com This congruence between computational prediction and experimental observation underscores the refinement and accuracy achieved in the virtual screening process.

Molecular Dynamics Simulations to Understand Protein-Ligand Interactions

Molecular Dynamics (MD) simulations are indispensable tools in computational chemistry for understanding the dynamic behavior of biomolecules and their interactions with ligands at an atomic level. readthedocs.iogithub.iomeilerlab.orgresearchgate.net While the initial search results confirm the experimental determination of the crystal structure of Caspase-1 in complex with this compound and the agreement of its binding mode with docking predictions edelris.comnih.govedelris.com, MD simulations would typically serve as a crucial follow-up to further elucidate the stability of the protein-ligand complex, the conformational changes induced upon binding, and the detailed energetic contributions of specific residues to the interaction.

In the context of this compound and Caspase-1, MD simulations would provide dynamic insights beyond static crystal structures. Such simulations could:

Assess Binding Stability: Evaluate the long-term stability of this compound within the Caspase-1 binding pocket, identifying potential unbinding pathways or alternative binding poses. researchgate.net

Characterize Conformational Dynamics: Reveal how Caspase-1's structure adapts upon this compound binding, including movements of loops or domains that might be critical for its inhibitory mechanism. meilerlab.orgresearchgate.net

Quantify Interaction Strengths: Provide a more nuanced understanding of the hydrogen bonding, hydrophobic, and electrostatic interactions between this compound and key amino acid residues in the Caspase-1 active site over time. researchgate.net

Investigate Solvent Effects: Account for the explicit presence of water molecules and ions, which play a significant role in mediating protein-ligand interactions in physiological environments.

The consistency between docking predictions and the crystal structure of this compound bound to Caspase-1 provides a strong foundation upon which MD simulations could build, offering a dynamic and comprehensive view of their intricate molecular recognition.

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations are fundamental for a detailed understanding of a molecule's electronic structure, reactivity, and physicochemical properties at the atomic and subatomic levels. escholarship.orgnih.govnih.gov Although specific quantum chemical calculations for this compound were not detailed in the provided search results, their application would be crucial for a comprehensive characterization of this potent Caspase-1 inhibitor.

Typical applications of quantum chemical calculations for a compound like this compound would include:

Electronic Property Determination: Calculating parameters such as molecular orbital energies (e.g., HOMO and LUMO), ionization potentials, electron affinities, and electrostatic potential maps. These properties are critical for understanding how this compound interacts with its biological target and participates in electron transfer or acid-base reactions. nih.govmdpi.com

Reactivity Analysis: Predicting reactive sites within the this compound molecule using Fukui functions or other reactivity indices. This can inform potential metabolic pathways or degradation mechanisms. nih.govrsc.org

Conformational Analysis: Exploring the energy landscape of this compound to identify stable conformers and their relative energies, which is vital for understanding its flexibility and how it adapts to the enzyme's binding site.

Spectroscopic Property Prediction: Simulating NMR, IR, or UV-Vis spectra, which can aid in the experimental characterization and validation of the compound's structure. mdpi.com

Binding Energy Refinement: While docking and MD simulations provide insights into binding, high-level quantum mechanical calculations can be used to refine interaction energies for specific key contacts, offering a more accurate energetic description of the protein-ligand complex.

These calculations, though computationally intensive, provide invaluable insights into the intrinsic properties of this compound, complementing classical molecular mechanics approaches used in docking and MD simulations.

Chemoinformatics for Chemical Space Exploration and Diversity Analysis

Chemoinformatics played a pivotal role in the discovery and optimization of this compound, particularly in the exploration of chemical space and the analysis of molecular diversity. edelris.comnih.govresearchgate.net The strategy employed for this compound's identification involved "scaffold hopping" and the utilization of a proprietary database of natural product-inspired fragments, known as Keymical Space™. edelris.comedelris.com

Key chemoinformatics applications in this compound research included:

Fragment Library Generation and Analysis: A library of 12,000 compounds, largely inspired by natural products, was virtually fragmented to yield a massive dataset of 153,000 fragments. edelris.comnih.govresearchgate.net Chemoinformatics tools were essential for managing, characterizing, and analyzing the diversity and properties of these fragments.

Scaffold Hopping: This technique, a core chemoinformatics application, was used to identify novel chemical scaffolds (like the 2-azabicyclo-octane, 2-ABO) that could replace parts of known Caspase-1 inhibitors while maintaining or improving potency. edelris.comnih.govresearchgate.net This allowed for the exploration of new chemical space beyond existing structural motifs.

Chemical Space Exploration: By systematically generating and evaluating fragments and their combinations, chemoinformatics enabled the exploration of a vast chemical space, leading to the identification of structurally novel and potent inhibitors like this compound. researchgate.netedelris.com This approach facilitated the discovery of compounds with unique structural features and potentially improved properties.

Diversity Analysis: Chemoinformatics methods were used to ensure that the generated fragment library and the subsequent lead compounds exhibited sufficient structural diversity, which is crucial for successful drug discovery to avoid redundant efforts and increase the chances of finding novel mechanisms of action.

The successful application of chemoinformatics in the this compound project highlights its power in driving innovation in drug discovery by efficiently navigating vast chemical landscapes.

Network Pharmacology Approaches to Predict Off-Target Interactions (Mechanistic)

Network pharmacology is an emerging field that investigates the complex interactions between drugs, targets, and diseases within biological networks. It is particularly valuable for predicting potential off-target interactions and elucidating the mechanistic basis of a compound's therapeutic effects and potential side effects. nih.gov While the primary target of this compound is well-established as Caspase-1 glixxlabs.comedelris.comnih.govmdpi.com, network pharmacology approaches could provide a broader understanding of its systemic impact.

For this compound, network pharmacology could be applied to:

Predict Off-Target Binding: By analyzing the structural similarity of this compound to known ligands of other proteins, or by using target prediction algorithms, network pharmacology can suggest additional proteins that this compound might bind to. This is crucial for understanding potential polypharmacology or identifying unanticipated adverse effects.

Elucidate Broader Biological Pathways: Beyond the direct inhibition of Caspase-1, network pharmacology can map this compound's influence on interconnected biological pathways. For instance, Caspase-1 is involved in inflammation; network pharmacology could reveal how modulating Caspase-1 affects other inflammatory mediators or immune responses.

Identify Synergistic or Antagonistic Effects: If this compound were to be used in combination therapies, network pharmacology could predict how its interactions with Caspase-1 might synergize or antagonize the effects of other drugs by analyzing their respective target networks.

Mechanistic Insights into Therapeutic Efficacy: By constructing "compound-target-pathway" networks, researchers could gain deeper mechanistic insights into how this compound's Caspase-1 inhibition translates into its anti-inflammatory effects, potentially identifying novel biomarkers or patient stratification strategies. nih.gov

Although specific network pharmacology studies for this compound were not found in the initial search, applying these methods would be a logical step in its preclinical development to comprehensively understand its pharmacological profile and potential systemic effects.

Future Research Directions and Methodological Innovations for Cd10847

Development of Next-Generation Caspase-1 Inhibitors Based on CD10847 Scaffold

The chemical architecture of this compound, characterized by its original 2-azabicyclo-octane (2-ABO) scaffold, serves as a promising template for the development of new and improved Caspase-1 inhibitors. nih.gov This scaffold was identified through a strategy of "scaffold hopping" from a dataset of fragments inspired by natural products. nih.gov Future medicinal chemistry efforts will likely focus on systematic modifications of the 2-ABO core and its associated side chains. The goal of these structure-activity relationship (SAR) studies is to enhance key drug-like properties, including:

Potency and Selectivity: While this compound is a potent inhibitor of Caspase-1, further modifications could increase its affinity and improve its selectivity against other caspases and related proteases, thereby minimizing potential off-target effects.

Pharmacokinetic Profile: Optimizing the scaffold to improve absorption, distribution, metabolism, and excretion (ADME) properties is crucial for developing orally bioavailable drugs with favorable dosing regimens.

Target Engagement: Designing derivatives that can effectively reach and interact with Caspase-1 within specific cellular compartments or tissues relevant to inflammatory diseases.

Analysis of the crystal structure of the Caspase-1/CD10847 complex reveals key interactions within the enzyme's active site, providing a rational basis for these design efforts. nih.gov By leveraging this structural information, researchers can create focused libraries of new compounds based on the this compound scaffold to identify candidates with superior therapeutic potential.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The design of novel inhibitors based on the this compound scaffold can be significantly accelerated through the integration of artificial intelligence (AI) and machine learning (ML). These computational tools can analyze vast datasets to identify patterns and make predictions that are beyond the scope of traditional methods. nih.govcrimsonpublishers.com

Key applications in the context of developing next-generation this compound analogs include:

Predictive Modeling: ML algorithms can be trained on data from existing Caspase-1 inhibitors and their biological activities to predict the potency and potential toxicity of new, virtual compounds derived from the this compound scaffold. crimsonpublishers.com

De Novo Design: Generative AI models can design entirely new molecules that retain the core binding features of the 2-ABO scaffold but possess novel chemical features optimized for desired properties like improved binding affinity or better metabolic stability. nih.gov

Molecular Dynamics (MD) Simulation Analysis: AI can be used to analyze the complex data generated from MD simulations, which model the dynamic movements of the inhibitor within the Caspase-1 active site. researchgate.net This can reveal subtle but critical interactions and conformational changes that influence inhibitor efficacy, providing insights for rational drug design. tunonlab.comnih.gov

Advanced Analytical Methods for Studying this compound’s Biological Interactions

A deep understanding of how this compound interacts with its target protein is fundamental to both optimizing its function and exploring its broader biological effects. Modern analytical techniques offer high sensitivity and require less material than traditional methods, allowing for a detailed characterization of protein-small molecule interactions. nih.gov Several advanced methods are particularly well-suited for studying this compound:

MethodPrincipleKey Information Provided
Surface Plasmon Resonance (SPR) Measures changes in the refractive index on a sensor chip as an analyte (e.g., Caspase-1) flows over an immobilized ligand (e.g., this compound). nih.govReal-time binding kinetics (association and dissociation rates), binding affinity (KD). nih.gov
Bio-Layer Interferometry (BLI) Uses white light reflection to measure changes in the thickness of the molecular layer on a biosensor tip as molecules bind and dissociate. nih.govReal-time, label-free kinetics and affinity data, similar to SPR. nih.gov
Microscale Thermophoresis (MST) Detects changes in the movement of a fluorescently labeled molecule through a microscopic temperature gradient upon binding to a ligand. nih.govQuantitative binding affinity, stoichiometry, and can be used in complex biological liquids like cell lysates. nih.gov
Thermal Shift Assay (TSA) Monitors the thermal stability of a protein by measuring its melting temperature. Ligand binding typically increases a protein's stability and melting point. nih.govConfirmation of direct binding between the compound and the target protein; suitable for high-throughput screening. nih.gov
Isothermal Titration Calorimetry (ITC) Directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction. nih.govBinding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). nih.gov

These techniques can be used to precisely quantify the binding affinity and kinetics of this compound and its derivatives with Caspase-1, validate target engagement in cellular environments, and screen for potential off-target interactions. nih.govnih.gov

Exploration of Novel Biological Targets or Pathways Modulated by this compound (Beyond Caspase-1)

While this compound was specifically developed as a potent Caspase-1 inhibitor, it is crucial in drug development to investigate potential interactions with other biological targets. nih.gov Such "off-target" effects can sometimes lead to unexpected side effects or, alternatively, reveal new therapeutic opportunities. Future research should include systematic screening of this compound against a panel of related proteins, such as other members of the caspase family, to confirm its selectivity.

Furthermore, unbiased, high-throughput screening methods can be employed to search for entirely novel biological targets. iaanalysis.com Techniques like affinity-based methods and thermal shift assays can be used to identify proteins from a whole-cell lysate that interact with this compound. nih.govresearchgate.net Discovering any such interactions could have a profound impact on understanding the compound's full mechanism of action and its potential applications in diseases beyond those strictly driven by Caspase-1. iaanalysis.com

Refinement of Preclinical Research Models for Enhanced Mechanistic Understanding

To fully understand the therapeutic potential of this compound, it is essential to test it in sophisticated preclinical models that accurately replicate human diseases. Research on other Caspase-1 inhibitors has utilized a range of models where inflammation is a key driver of pathology. For example, the small-molecule inhibitor VX-765 has been studied in models of multiple sclerosis (experimental autoimmune encephalomyelitis, or EAE), epilepsy, and HIV. nih.govnih.govelifesciences.org Similarly, the inhibitor MCC950 has been used in models of stress-related neuropsychiatric disorders. mdpi.com

Future research on this compound would benefit from:

Disease-Specific Animal Models: Utilizing established models for conditions like gouty arthritis, inflammatory skin diseases, and neurodegenerative disorders where the Caspase-1 pathway is implicated. nih.govnih.gov

Humanized Models: Employing models, such as mice with a reconstituted human immune system, to better predict the compound's effects on human cells and tissues. elifesciences.org

Advanced Cellular Models: Using 3D organoids and co-culture systems that more closely mimic the complex cellular environment of human tissues to study the compound's impact on cell-cell interactions and inflammatory signaling cascades like pyroptosis. nih.gov

By using these refined models, researchers can gain a more detailed understanding of how inhibiting Caspase-1 with this compound affects downstream events, such as the release of pro-inflammatory cytokines and the induction of pyroptotic cell death, providing a stronger basis for potential clinical development. nih.govnih.gov

Q & A

How should I design experiments to characterize the physicochemical properties of CD10847?

Level: Basic
Methodological Guidance:

  • Follow standardized protocols for synthesis and purification, ensuring reproducibility via detailed documentation of reaction conditions (e.g., temperature, solvents, catalysts) .
  • Employ analytical techniques such as NMR, HPLC, and mass spectrometry for structural elucidation and purity assessment. Include negative controls and replicate measurements to validate results .
  • For novel compounds, provide full spectral data and physicochemical descriptors (e.g., solubility, melting point) in alignment with IUPAC guidelines .

How can I resolve contradictions in reported pharmacological data for this compound?

Level: Advanced
Methodological Guidance:

  • Conduct systematic validation experiments to isolate variables (e.g., batch variability, assay conditions). Compare results across independent labs using standardized protocols .
  • Apply statistical tools (e.g., ANOVA, Bland-Altman analysis) to quantify discrepancies and identify confounding factors .
  • Replicate studies with rigorous controls, such as positive/negative pharmacological controls and blinded data analysis to minimize bias .

What strategies are effective for conducting a literature review on this compound?

Level: Basic
Methodological Guidance:

  • Use academic databases (e.g., PubMed, SciFinder) with Boolean operators to filter primary sources. Prioritize peer-reviewed journals over preprints or unreviewed datasets .
  • Evaluate study quality by assessing experimental rigor, sample sizes, and reproducibility metrics. Cross-reference citations to identify foundational work and knowledge gaps .

How can I optimize this compound’s synthesis protocol for higher yield and scalability?

Level: Advanced
Methodological Guidance:

  • Apply design of experiments (DoE) to test multiple variables (e.g., catalyst concentration, reaction time) and identify optimal conditions .
  • Use response surface methodology (RSM) to model interactions between variables and predict yield improvements .
  • Validate scalability with pilot-scale reactions, documenting deviations and adjusting parameters iteratively .

What steps ensure reproducibility in this compound-related experiments?

Level: Basic
Methodological Guidance:

  • Document all procedures in detail, including equipment calibration, reagent lot numbers, and environmental conditions (e.g., humidity, temperature) .
  • Share raw data and protocols via supplementary materials or open-access repositories to enable independent verification .

How can I validate this compound’s mechanism of action in complex biological systems?

Level: Advanced
Methodological Guidance:

  • Integrate multi-omics approaches (e.g., transcriptomics, proteomics) to map molecular interactions and pathways .
  • Use genetic knockdown/knockout models to confirm target specificity. Pair with dose-response assays to establish causality .

What ethical guidelines apply to this compound research involving human subjects?

Level: Basic
Methodological Guidance:

  • Obtain Institutional Review Board (IRB) approval and informed consent, clearly outlining risks and benefits .
  • Adhere to data anonymization protocols and GDPR/HIPAA compliance when handling sensitive participant information .

How can computational modeling enhance understanding of this compound’s interactions?

Level: Advanced
Methodological Guidance:

  • Perform molecular dynamics simulations to predict binding affinities and conformational changes .
  • Validate docking studies with experimental data (e.g., X-ray crystallography, surface plasmon resonance) to refine computational models .

Which statistical methods are appropriate for analyzing this compound’s bioactivity data?

Level: Basic
Methodological Guidance:

  • Use parametric tests (e.g., t-tests, ANOVA) for normally distributed data and non-parametric alternatives (e.g., Mann-Whitney U) for skewed distributions .
  • Report effect sizes and confidence intervals to contextualize significance beyond p-values .

How can cross-disciplinary approaches advance this compound research?

Level: Advanced
Methodological Guidance:

  • Combine chemical synthesis with behavioral assays or computational toxicology to explore multifaceted applications .
  • Establish collaborative frameworks (e.g., shared data platforms, inter-lab validations) to integrate expertise from chemistry, biology, and data science .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CD10847
Reactant of Route 2
Reactant of Route 2
CD10847

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.